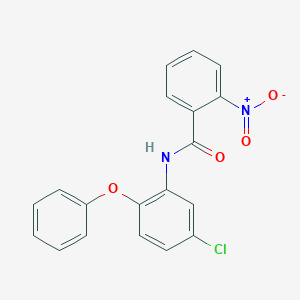

![molecular formula C20H24N2O4S2 B4166486 1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4166486.png)

1-[(4-methoxyphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide

Übersicht

Beschreibung

This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated heterocycle made up of one nitrogen atom and five carbon atoms . It also contains a methoxy group (OCH3), a sulfonamide group (SO2NH2), and a methylthio group (CH3S).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperidine ring would provide a cyclic structure, while the methoxy, sulfonamide, and methylthio groups would be attached to the ring at specific positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the methoxy group might undergo reactions involving the breaking of the carbon-oxygen bond, while the sulfonamide group could participate in reactions involving the nitrogen or sulfur atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Antifungal Applications in Agriculture

This sulfone derivative has shown promising antifungal properties, particularly against plant pathogenic fungi. It has been tested and found to exhibit good antifungal activities, which could be beneficial in developing new agrochemicals aimed at controlling fungal diseases in crops . The compound’s efficacy against Botrytis cinerea , a notorious plant pathogen, suggests its potential as a lead compound for future fungicide development.

Medicinal Chemistry

In the realm of medicinal chemistry, sulfone derivatives, including this compound, are recognized for their broad spectrum of biological activities. They have been identified as core structures in bioactive compounds with diverse activities such as antitumor, anti-inflammatory, and anticancer properties . This highlights the compound’s potential in the synthesis of new pharmaceuticals.

Industrial Chemistry

In industrial chemistry, the compound’s potential for facilitating reactions like Suzuki–Miyaura coupling makes it valuable. This coupling reaction is widely used in the synthesis of fine chemicals, and the compound’s properties may enhance the efficiency or selectivity of these reactions .

Advanced Synthesis Techniques

The compound’s structure is conducive to advanced synthesis techniques in organic chemistry. It could be used in multistep synthesis processes as a building block for creating more complex molecules with desired functional groups .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S2/c1-26-17-8-10-19(11-9-17)28(24,25)22-12-4-5-15(14-22)20(23)21-16-6-3-7-18(13-16)27-2/h3,6-11,13,15H,4-5,12,14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHRSAPWZBJACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[2-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166415.png)

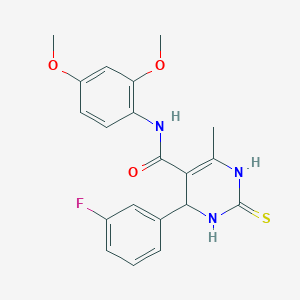

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4166420.png)

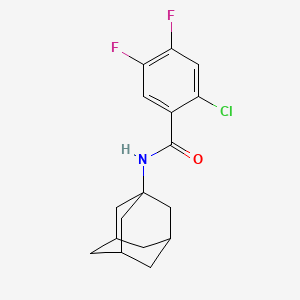

![N-allyl-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B4166426.png)

![N-{2-[(4-methylphenyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4166438.png)

![1-allyl-5-bromo-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4166443.png)

![N-[4-(4-allyl-5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4166458.png)

![6-ethyl-1-mercapto-6-methyl-4-(2-phenylethyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4166471.png)

![5-[2-(difluoromethoxy)phenyl]-7-[4-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4166476.png)

![1-{2-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}ethanone dihydrochloride](/img/structure/B4166477.png)

![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbutanamide](/img/structure/B4166485.png)

![3-methyl-4-(4-methylphenyl)-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4166510.png)